3-Dehydroxy ceramide 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

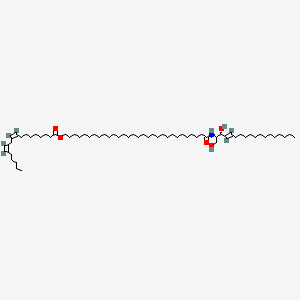

N-(30-(9Z,12Z-octadecadienoyloxy)-tricontanoyl)-sphing-4-enine is an N-acylsphingosine in which the ceramide N-acyl group is specified as 30-[(9Z,12Z)-octadeca-9,12-dienoyloxy]triacontanoyl. It is a N-acylsphingosine and an omega-linoleoyloxy-O-ultra-long chain acylceramide.

Wissenschaftliche Forschungsanwendungen

Skin Barrier Function and Dermatological Applications

3-Dehydroxy ceramide 1 is crucial for maintaining the skin barrier. Ceramides are known to contribute to the lipid matrix of the stratum corneum, which is essential for skin hydration and protection against environmental aggressors.

Case Study: Efficacy in Atopic Dermatitis

A clinical study compared moisturizers containing ceramides to those without in patients with atopic dermatitis. Results indicated that ceramide-containing formulations significantly improved skin hydration and barrier function compared to standard moisturizers, highlighting their therapeutic potential in managing skin conditions .

| Study | Participants | Findings |

|---|---|---|

| Clinical trial on ceramide moisturizers | 100 patients with atopic dermatitis | Improved hydration and barrier function with ceramide use |

Role in Cell Signaling

This compound has been implicated in various cell signaling pathways that regulate cell growth, apoptosis, and inflammation. It acts as a bioactive lipid that can influence cellular responses.

Therapeutic Implications in Cancer

The apoptotic effects of this compound have led to investigations into its potential as an anti-cancer agent. By modulating apoptotic pathways, it may enhance the efficacy of existing cancer treatments.

Case Study: Combination Therapy

In vitro studies demonstrated that combining this compound with traditional chemotherapeutics resulted in increased apoptosis in cancer cell lines. This suggests a synergistic effect that could improve treatment outcomes .

| Combination | Cancer Type | Outcome |

|---|---|---|

| This compound + Chemotherapy | Breast cancer cell lines | Increased apoptosis |

Implications in Inflammatory Diseases

Research indicates that ceramides, including this compound, play a role in inflammatory responses. They can modulate immune cell functions and influence the production of pro-inflammatory cytokines.

Eigenschaften

CAS-Nummer |

156170-27-3 |

|---|---|

Molekularformel |

C66H125NO5 |

Molekulargewicht |

1012.7 g/mol |

IUPAC-Name |

[30-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-30-oxotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C66H125NO5/c1-3-5-7-9-11-13-15-17-31-36-40-44-48-52-56-60-66(71)72-61-57-53-49-45-41-37-33-30-28-26-24-22-20-18-19-21-23-25-27-29-32-35-39-43-47-51-55-59-65(70)67-63(62-68)64(69)58-54-50-46-42-38-34-16-14-12-10-8-6-4-2/h11,13,17,31,54,58,63-64,68-69H,3-10,12,14-16,18-30,32-53,55-57,59-62H2,1-2H3,(H,67,70)/b13-11-,31-17-,58-54+/t63-,64+/m0/s1 |

InChI-Schlüssel |

CJKGLEVYDCRGBX-FQYIUYQHSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC)O |

Isomerische SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O |

Kanonische SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.